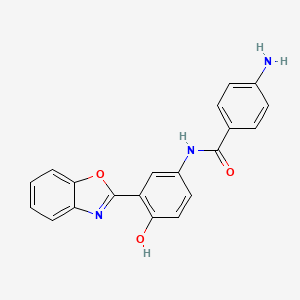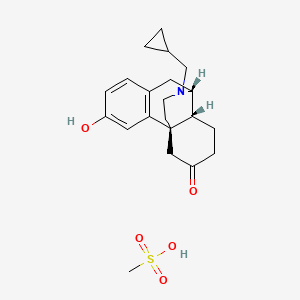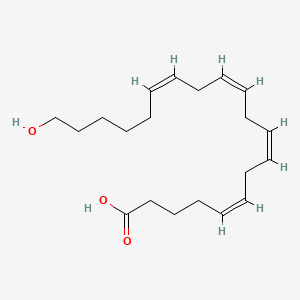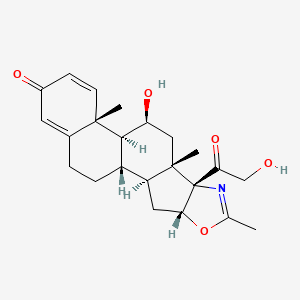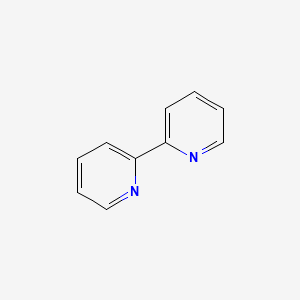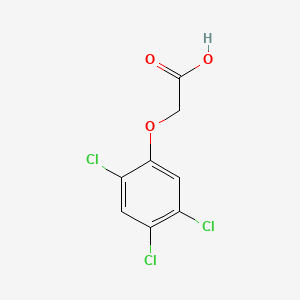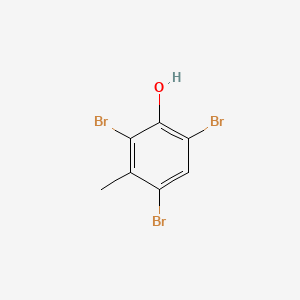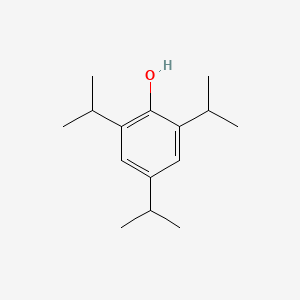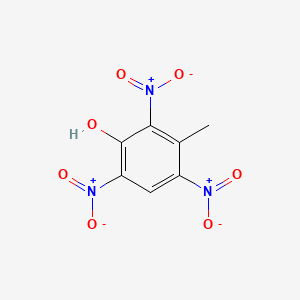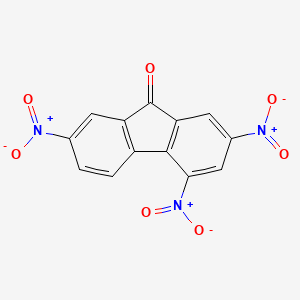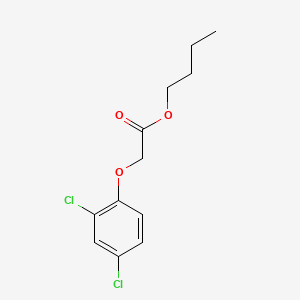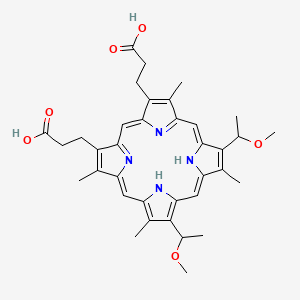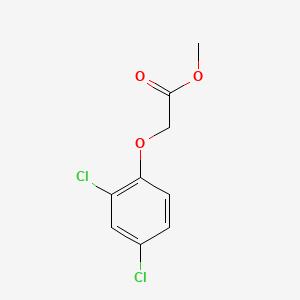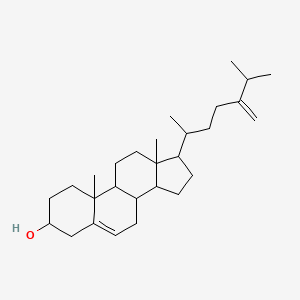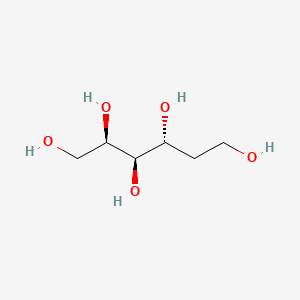
2-Deoxy-lyxo-hexose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-lyxo-hexose, also known as D-mannitol, is a type of sugar alcohol used in various applications. It is a naturally occurring polyol found in fruits and vegetables and is widely used in the food, pharmaceutical, and medical industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-mannitol can be synthesized through the hydrogenation of fructose. The reaction typically involves the use of a nickel catalyst under high pressure and temperature conditions. The process can be represented as follows:
Fructose+H2→D-mannitol
Industrial Production Methods
Industrial production of D-mannitol involves the catalytic hydrogenation of fructose or glucose syrups. The process is carried out in large reactors where the sugar solution is mixed with a nickel catalyst and hydrogen gas. The reaction is conducted at elevated temperatures (around 120-160°C) and pressures (50-100 atm) to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
D-mannitol undergoes various chemical reactions, including:
Oxidation: D-mannitol can be oxidized to form D-mannose and other derivatives.
Reduction: It can be reduced to form hexane-1,2,3,4,5,6-hexol.
Substitution: D-mannitol can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.
Substitution: Acidic or basic conditions are often employed to facilitate substitution reactions.
Major Products
Oxidation: D-mannose, D-mannitol derivatives.
Reduction: Hexane-1,2,3,4,5,6-hexol.
Substitution: Various esters and ethers of D-mannitol.
Applications De Recherche Scientifique
D-mannitol has a wide range of applications in scientific research:
Chemistry: Used as a standard in chromatography and as a cryoprotectant in various chemical reactions.
Biology: Employed in cell culture media and as an osmotic diuretic in biological studies.
Medicine: Used as a diuretic agent to reduce intracranial pressure and treat oliguric renal failure.
Industry: Utilized in the food industry as a low-calorie sweetener and in pharmaceuticals as an excipient.
Mécanisme D'action
D-mannitol exerts its effects primarily through osmotic mechanisms. In medical applications, it increases the osmolarity of blood, drawing water out of tissues and into the bloodstream. This helps reduce swelling and pressure in tissues, such as in cases of cerebral edema. The compound targets cellular pathways involved in water transport and distribution.
Comparaison Avec Des Composés Similaires
D-mannitol is often compared with other sugar alcohols such as sorbitol and xylitol. While all three compounds are used as sweeteners and have similar chemical structures, D-mannitol is unique in its lower hygroscopicity and higher melting point, making it more suitable for certain applications.
Similar Compounds
Sorbitol: Another sugar alcohol used as a sweetener and humectant.
Xylitol: A sugar alcohol with applications in dental care and as a sweetener.
Erythritol: A sugar alcohol with a lower caloric value and used as a sweetener.
Propriétés
Numéro CAS |
6664-99-9 |
|---|---|
Formule moléculaire |
C6H12O5 |
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
(2R,3R,4R)-hexane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C6H14O5/c7-2-1-4(9)6(11)5(10)3-8/h4-11H,1-3H2/t4-,5-,6-/m1/s1 |
Clé InChI |
VRYALKFFQXWPIH-HSUXUTPPSA-N |
SMILES |
C(CO)C(C(C(CO)O)O)O |
SMILES isomérique |
C(CO)[C@H]([C@H]([C@@H](CO)O)O)O |
SMILES canonique |
C(CO)C(C(C(CO)O)O)O |
Apparence |
Solid powder |
melting_point |
146.5 °C |
Key on ui other cas no. |
1949-89-9 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-deoxy-D-galactose 2-deoxy-lyxo-hexose 2-deoxy-lyxo-hexose, (D)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


